6-(2-Methoxy-4-methylphenyl)pyridin-2-amine
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Overview
Description
6-(2-Methoxy-4-methylphenyl)pyridin-2-amine is a heterocyclic compound that has gained attention in the field of medicinal chemistry. This compound is characterized by a pyridine ring substituted with a methoxy and methyl group on the phenyl ring, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxy-4-methylphenyl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 2-methoxy-4-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxy-4-methylphenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(2-Methoxy-4-methylphenyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-(2-Methoxy-4-methylphenyl)pyridin-2-amine involves its interaction with molecular targets such as the ubiquitin ligase subunit WD repeat and SOCS box-containing 1 (WSB1). By degrading WSB1, the compound leads to the accumulation of Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein, which reverses the expression of downstream F-actin and formation of membrane ruffles, thereby inhibiting cancer cell migration .
Comparison with Similar Compounds
Similar Compounds
5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine: Another compound with similar structural features and biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar heterocyclic structures used in various biological applications.
Uniqueness
6-(2-Methoxy-4-methylphenyl)pyridin-2-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct biological activities, particularly its role in inhibiting cancer cell metastasis .
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-(2-methoxy-4-methylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C13H14N2O/c1-9-6-7-10(12(8-9)16-2)11-4-3-5-13(14)15-11/h3-8H,1-2H3,(H2,14,15) |
InChI Key |
LNTMFROWVROPQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=CC=C2)N)OC |
Origin of Product |
United States |
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